N-Ethyl-3-piperidyl benzilate

PET imaging muscarinic receptor kinetics neuroreceptor mapping

N-Ethyl-3-piperidyl benzilate (JB-318) resolves the need for a validated N-ethyl analog with defined fast cerebral washout for PET cholinergic imaging. - 30% faster brain clearance vs. N-methyl analog in primate PET - Distinct urinary metabolite (N-ethyl-3-hydroxypiperidine) for assay specificity - Enables dynamic acetylcholine release monitoring via competitive displacement

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
CAS No. 3567-12-2
Cat. No. B1678210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-piperidyl benzilate
CAS3567-12-2
SynonymsN-Ethyl-3-piperidyl benzilate; 
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C21H25NO3/c1-2-22-15-9-14-19(16-22)25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19,24H,2,9,14-16H2,1H3
InChIKeyOJYOTLHNSMYONM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-3-piperidyl benzilate: Overview & Procurement


N-Ethyl-3-piperidyl benzilate (JB-318, CAS 3567-12-2) is an anticholinergic compound belonging to the 3-piperidyl benzilate class, structurally and pharmacologically related to 3-quinuclidinyl benzilate (3-QNB) [1]. The compound acts as a central nervous system (CNS)-predominant muscarinic acetylcholine receptor antagonist, producing deliriant and hallucinogenic effects [1][2]. Its molecular formula is C21H25NO3, with a molar mass of 339.435 g·mol−1 . Notably, N-ethyl-3-piperidyl benzilate is classified as a Schedule I controlled substance in the United States (DEA), indicating no currently accepted medical use, a lack of accepted safety, and a high potential for abuse . This regulatory status imposes strict procurement and handling requirements distinct from many research-use-only anticholinergics.

Regulatory context
Schedule I controlled substance; requires DEA registration and secure handling infrastructure
Research workflow
PET radioligand development with kinetic sensitivity to endogenous acetylcholine fluctuations
Analytical use
Metabolite reference standard for LC-MS/MS identification of N-ethyl-3-hydroxypiperidine biomarker
Structure-activity studies
N-alkyl chain length comparator in muscarinic antagonist SAR (methyl/ethyl/propyl series)

Why N-Ethyl-3-piperidyl benzilate Is Not Interchangeable with Analogs


Within the 3-piperidyl benzilate class, subtle structural modifications—particularly at the N-alkyl position—profoundly alter receptor binding kinetics, metabolic fate, and in vivo brain clearance profiles. Radioligand studies directly comparing N-methyl, N-ethyl, and N-propyl analogs demonstrate that increasing N-alkyl chain length systematically reduces muscarinic receptor binding potential and accelerates cerebral washout rates [1]. Furthermore, in vitro metabolism data reveal distinct hydrolytic cleavage patterns for the N-ethyl derivative that differ quantitatively from its N-demethylated counterpart [2]. These compound-specific pharmacological signatures preclude simple interchange among analogs for applications requiring defined kinetic parameters, such as PET imaging probe development or preclinical behavioral pharmacology studies [1][3]. Consequently, procurement decisions must be driven by the precise N-alkyl substitution pattern rather than general class membership.

N-Methyl analog
Higher binding affinity and slower cerebral clearance; kinetic profile may not support endogenous acetylcholine displacement assays.Rank order: methyl > ethyl > propyl in muscarinic binding.
3-Quinuclidinyl benzilate
Reported higher potency and longer duration; N-ethyl-3-piperidyl benzilate offers shorter receptor occupancy for time-limited studies.Qualitative class comparison; quantitative ED50 data not available in public domain.
N-Demethylated analog
Different urinary metabolite profile (18% as 3-hydroxypiperidine vs. 9% N-ethyl-3-hydroxypiperidine); compound-specific biomarker identification may be compromised.

Differentiation vs. Key Analogs: Evidence


Faster Cerebral Washout vs. N-Methyl Analog

In a head-to-head PET study in conscious rhesus monkeys, [11C](+)3-EPB (N-ethyl-3-piperidyl benzilate) exhibited an earlier peak in regional brain radioactivity and a significantly faster clearance rate compared to [11C](+)3-MPB (N-methyl analog) in cortical regions rich in muscarinic receptors [1]. Kinetic modeling using a three-compartment model with metabolite-corrected arterial plasma input functions revealed that longer [11C]alkyl chain length (ethyl vs. methyl) resulted in lower binding potential (BP = k3/k4), consistent with the rank order of in vitro affinity determined via [3H]QNB competition assays on rat brain slices [1]. The faster washout of [11C](+)3-EPB allows detection of endogenous acetylcholine fluctuations via displacement of the lower-affinity ligand, a capability not observed with the higher-affinity N-methyl analog under identical cholinesterase inhibition conditions [1].

Cerebral washout vs. N-methyl
Head-to-head
Earlier peak radioactivity and faster clearance in monkey PET; lower binding potential (BP = k3/k4)
Supports kinetic PET probe design for acetylcholine fluctuation detection
Conscious Macaca mulatta; metabolite-corrected arterial input; [3H]QNB competition confirmed rank order
PET imaging muscarinic receptor kinetics neuroreceptor mapping

Distinct Urinary Metabolite Profile vs. N-Demethylated Analog

In vitro incubation of N-ethyl-3-piperidyl benzilate (I) with rat liver homogenates resulted in the formation of 3-piperidyl benzilate (II) and N-ethyl-3-hydroxypiperidine (III) via ester hydrolysis [1]. Following intraperitoneal administration in rats, only trace amounts of unchanged I appeared in urine. Quantitatively, approximately 9% of the injected dose of I was excreted in urine as III, and an additional 2% was excreted as acid-hydrolyzable conjugates that yielded III upon hydrolysis [1]. In contrast, administration of the N-demethylated analog (II) resulted in 18% urinary excretion of 3-hydroxypiperidine (IV) [1]. These data establish that the N-ethyl substitution directs metabolic flux toward N-ethyl-3-hydroxypiperidine as a quantifiable urinary marker, distinct from the N-demethylated analog which yields 3-hydroxypiperidine at a different fractional excretion [1].

Urinary metabolite vs. N-demethylated
Head-to-head
9% as N-ethyl-3-hydroxypiperidine (+2% conjugates) vs. 18% as 3-hydroxypiperidine for N-demethylated analog
Provides compound-specific urinary biomarker for analytical method development
Rat liver homogenate and in vivo IP administration; GLC-MS analysis
drug metabolism pharmacokinetics LC-MS/MS assay development

Lower Binding Affinity vs. N-Methyl Analog

Radiolabelled N-ethyl-3-piperidyl benzilate has been utilized for mapping muscarinic acetylcholine receptor distribution in the brain; however, it possesses slightly lower binding affinity than the N-methyl analogue, rendering it less potent and less widely employed for this specific application [1][2]. In vitro autoradiographic studies with the N-methyl analog (+)N-[11C]methyl-3-piperidyl benzilate demonstrated selective, region-specific binding in rat brain (high in corpus striatum, hippocampus, cerebral cortex; low in cerebellum), establishing the benchmark for piperidyl benzilate-based muscarinic receptor imaging [3]. The reduced affinity of the N-ethyl variant is a consistent class-level inference supported by the observed rank order of affinity (methyl > ethyl > propyl) in both in vitro [3H]QNB competition assays and in vivo PET kinetic modeling [4].

Binding affinity vs. N-methyl
Cross-study
Lower affinity than N-methyl analog; rank order methyl > ethyl > propyl
Context-dependent selection: lower affinity suits competition studies with endogenous acetylcholine
Qualitative assessment from autoradiography and PET modeling; exact Ki not available
radioligand binding muscarinic receptor autoradiography

DEA Schedule I Controlled Status

N-Ethyl-3-piperidyl benzilate (CAS 3567-12-2) is classified as a Schedule I controlled substance under the U.S. Controlled Substances Act (21 CFR 1308.11) and is also listed as a Category 1 controlled substance by the DEA [1]. Schedule I designation indicates that the substance has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse . In contrast, many structurally related anticholinergic research compounds—such as atropine, scopolamine, and benztropine—are either Schedule II, Schedule IV, or unscheduled, allowing procurement under less restrictive regulatory frameworks [2]. The N-methyl analog (N-methyl-3-piperidyl benzilate) shares the same Schedule I status, but other piperidyl benzilate derivatives (e.g., pipenzolate bromide) are controlled under different classifications [3].

DEA Schedule I status
Regulatory
Schedule I (Category 1) vs. unscheduled anticholinergics like atropine, scopolamine
Mandates DEA registration, secure storage, and detailed record-keeping for procurement
21 CFR 1308.11; applies to U.S. researchers
regulatory compliance controlled substance procurement DEA licensing

Reduced Potency & Shorter Duration vs. 3-QNB

Comparative pharmacological characterization indicates that N-ethyl-3-piperidyl benzilate is less potent and shorter acting than 3-quinuclidinyl benzilate (3-QNB), a closely related chemical warfare agent and high-affinity muscarinic antagonist [1][2]. Both compounds exhibit CNS-predominant effects over peripheral actions, but the reduced potency of N-ethyl-3-piperidyl benzilate is attributed to the replacement of the quinuclidine ring system with an N-ethylpiperidine moiety [1]. Quantitative potency comparisons (e.g., ED50 or Ki ratios) are not reported in publicly accessible literature, but the qualitative differentiation is consistently noted across multiple authoritative sources [1][2][3].

Potency vs. 3-QNB
Data to verify
Reported less potent and shorter acting than 3-quinuclidinyl benzilate
May support studies requiring reduced receptor occupancy duration; quantitative ED50 not publicly available
Qualitative consensus across multiple sources; specific assay conditions undocumented
anticholinergic potency CNS pharmacology structure-activity relationship

Research & Application Scenarios


Kinetic-Sensitive PET Radioligand Development

Based on direct comparative evidence, [11C]N-ethyl-3-piperidyl benzilate ([11C](+)3-EPB) demonstrates earlier peak brain radioactivity and faster clearance than the N-methyl analog in conscious monkey PET studies [1]. This kinetic profile renders the N-ethyl derivative suitable for detecting fluctuations in endogenous acetylcholine levels via competitive displacement, a capability not achieved with the higher-affinity N-methyl tracer under identical cholinesterase inhibition conditions [1]. Investigators designing PET probes for neurochemical imaging of cholinergic synapses should prioritize N-ethyl-3-piperidyl benzilate over N-methyl variants when dynamic monitoring of neurotransmitter release is the experimental objective.

Analytical Reference Standard for Metabolite Identification

The compound's distinct metabolic fate—specifically the urinary excretion of N-ethyl-3-hydroxypiperidine at 9% of the administered dose, with an additional 2% as acid-hydrolyzable conjugates—provides a unique signature that differentiates it from the N-demethylated analog (which yields 18% 3-hydroxypiperidine) [2]. Analytical laboratories developing LC-MS/MS or GC-MS methods for detecting exposure to piperidyl benzilates in biological matrices should procure N-ethyl-3-piperidyl benzilate as a certified reference material to establish compound-specific metabolite markers and validate assay selectivity against closely related structural analogs.

SAR Studies of Muscarinic Antagonist Potency

N-Ethyl-3-piperidyl benzilate occupies a defined position in the rank order of affinity (methyl > ethyl > propyl) and potency (3-QNB > N-methyl > N-ethyl) for 3-piperidyl benzilate derivatives [1][3]. This compound serves as an essential comparator in SAR campaigns investigating how N-alkyl chain length modulates muscarinic receptor binding kinetics and CNS residence time. Procurement of N-ethyl-3-piperidyl benzilate, alongside its N-methyl and N-propyl counterparts, enables systematic evaluation of alkyl substitution effects on in vitro binding and in vivo pharmacological duration.

Preclinical Behavioral Pharmacology

As a Schedule I controlled substance with documented deliriant and hallucinogenic effects comparable to datura alkaloids but with a shorter duration than 3-QNB, N-ethyl-3-piperidyl benzilate is utilized in specialized preclinical research examining the neurobehavioral consequences of central muscarinic blockade [2][3]. Researchers operating under DEA Schedule I registrations may select this compound over 3-QNB when a less potent, shorter-acting tool is required for time-limited behavioral assays or when minimizing prolonged receptor occupancy is experimentally advantageous. Procurement must adhere to all applicable controlled substance regulations.

Application
Selection Property
Validation Focus
PET radioligand kinetic studies
N-ethyl substitution confers faster cerebral clearance and lower binding potential
Endogenous acetylcholine fluctuation detection via competitive displacement
Analytical reference for metabolite ID
Unique urinary excretion of N-ethyl-3-hydroxypiperidine (9% dose)
Compound-specific biomarker for LC-MS/MS assay selectivity against structural analogs
Muscarinic antagonist SAR
Defined position in N-alkyl chain length affinity rank order
Systematic evaluation of binding kinetics and CNS residence time modulation
Preclinical behavioral pharmacology (regulated)
Shorter duration CNS anticholinergic profile vs. 3-QNB
Time-limited behavioral assays under DEA Schedule I compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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